Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy-
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Overview
Description
Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- is an organic compound with the molecular formula C9H9ClN2O2. This compound is characterized by the presence of an amino group, a chloro substituent, and two methoxy groups attached to the benzonitrile core. It is a derivative of benzonitrile and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- can be achieved through several synthetic routes. One common method involves the nitration of 2-amino-6-chloro-3,5-dimethoxybenzene followed by the reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives with different functional groups.
Scientific Research Applications
Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The amino and chloro substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-4-chlorobenzonitrile
- 2-Amino-5-nitrobenzonitrile
- 2-Aminobenzonitrile
Uniqueness
Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- is unique due to the presence of both chloro and methoxy substituents, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-amino-6-chloro-3,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9ClN2O2/c1-13-6-3-7(14-2)9(12)5(4-11)8(6)10/h3H,12H2,1-2H3 |
InChI Key |
WMJRLGXQJMXJBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1N)C#N)Cl)OC |
Origin of Product |
United States |
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